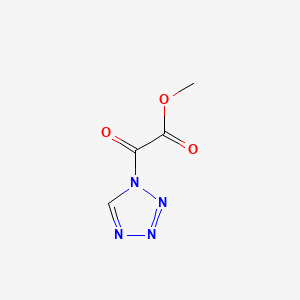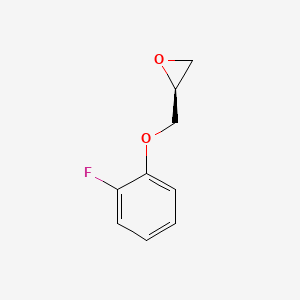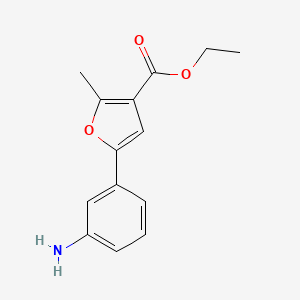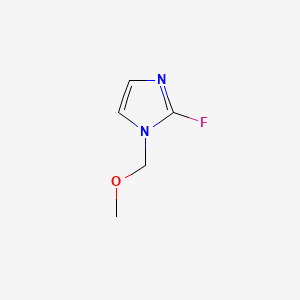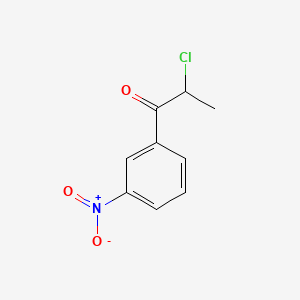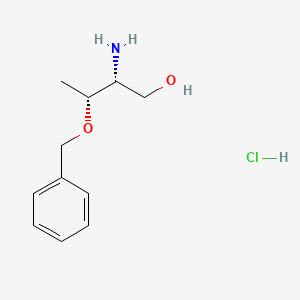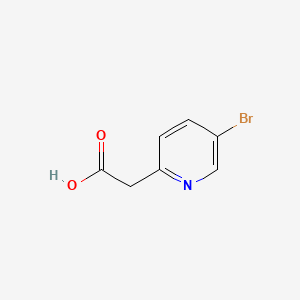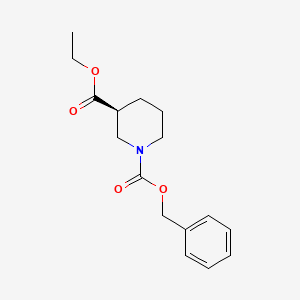![molecular formula C10H6N2S B574423 Thiazolo[4,5-g]isoquinoline CAS No. 193342-79-9](/img/structure/B574423.png)
Thiazolo[4,5-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[4,5-g]isoquinoline is a heteroaromatic compound that belongs to the thiazoloisoquinoline family These compounds are characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-g]isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of dithiooxamide with aromatic aldehydes. The use of adequately substituted 2-halobenzaldehydes can selectively afford thiazolo[4,5-g]isoquinolines . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst, which favors the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[4,5-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Thiazolo[4,5-g]isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as acetylcholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of thiazolo[4,5-g]isoquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-c]isoquinoline: Another member of the thiazoloisoquinoline family, known for its potential as an acetylcholinesterase inhibitor.
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics due to its high oxidation stability and charge carrier mobility.
Thiazolo[3,2-a]pyrimidine: Exhibits high antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
Thiazolo[4,5-g]isoquinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where these properties can be leveraged for specific functions.
Propiedades
Número CAS |
193342-79-9 |
|---|---|
Fórmula molecular |
C10H6N2S |
Peso molecular |
186.232 |
Nombre IUPAC |
[1,3]thiazolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-6H |
Clave InChI |
UCVDPSHOQVDZAG-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CC3=C(C=C21)N=CS3 |
Sinónimos |
Thiazolo[4,5-g]isoquinoline (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


